molecular formula C9H10N4OS B13254956 Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone

Cat. No.: B13254956
M. Wt: 222.27 g/mol
InChI Key: HMKSDLCICDPKQM-UHFFFAOYSA-N
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Description

Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda⁶-sulfanone is a sulfur-containing heterocyclic compound featuring a sulfanone (sulfone) group bonded to a 4-phenyl-1,2,4-triazole moiety and an iminomethyl substituent. The lambda⁶-sulfanone designation indicates a hexavalent sulfur atom, a hallmark of sulfones, which confers enhanced polarity and stability compared to thioethers or sulfoxides.

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

imino-methyl-oxo-(4-phenyl-1,2,4-triazol-3-yl)-λ6-sulfane

InChI

InChI=1S/C9H10N4OS/c1-15(10,14)9-12-11-7-13(9)8-5-3-2-4-6-8/h2-7,10H,1H3

InChI Key

HMKSDLCICDPKQM-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=NN=CN1C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The sulfanone group in the target compound replaces the thioether (-S-) linkage in analogs like 5m–5r. This substitution increases oxidation state and polarity, likely enhancing thermal stability and reducing susceptibility to enzymatic degradation.
Comparison with Agrochemical Triazole Derivatives

Triazole-based sulfonylureas (e.g., metsulfuron-methyl, triflusulfuron-methyl) are herbicidal agents with structural similarities to the target compound. These derivatives feature a sulfonylurea bridge (-SO₂-NH-CO-NH-) linked to triazine or triazole rings (). For example:

Compound Name Core Structure Functional Groups Application
Imino(methyl)-λ⁶-sulfanone 4-Phenyl-1,2,4-triazole Sulfanone, iminomethyl Not specified
Metsulfuron-methyl 1,3,5-Triazine Sulfonylurea, methyl/methoxy groups Herbicide
Triflusulfuron-methyl 1,3,5-Triazine Sulfonylurea, trifluoroethoxy Herbicide

Data sourced from and

Key Observations :

  • The target compound lacks the sulfonylurea moiety critical for herbicidal activity in metsulfuron-methyl analogs.

Research Findings and Implications

Physicochemical Properties
  • Stability: Sulfanones are more chemically stable than thioethers due to the absence of oxidizable sulfur lone pairs. This property may extend the compound’s shelf life under ambient conditions.
  • Solubility: The iminomethyl group and sulfone moiety could improve aqueous solubility compared to lipophilic thioether analogs (e.g., 5q, 5r), facilitating formulation in polar solvents.

Biological Activity

Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C9H10N4OS\text{C}_9\text{H}_{10}\text{N}_4\text{O}\text{S}

It features a triazole ring, which is known for its diverse biological activities, particularly in antifungal and anticancer applications. The presence of the sulfanone group enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Sulfonation : Starting from toluene to produce 4-methylbenzenesulfonic acid.
  • Substitution Reactions : Introduction of the imino and triazole groups through controlled reactions involving specific catalysts and solvents.
  • Purification : Techniques such as crystallization and chromatography are employed to isolate the final product with high purity.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

Studies have highlighted the anticancer potential of similar triazole derivatives. For example:

  • Case Study : A derivative was tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, yielding IC50 values of 6.2 µM and 43.4 µM respectively, indicating effective cytotoxicity against these cancer cells .

The mechanism by which this compound exerts its effects involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Cycle Disruption : It has been suggested that triazole derivatives can interfere with cell cycle progression in cancer cells.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. Initial studies indicate that while some derivatives show low toxicity at therapeutic doses, further investigations are needed to establish a comprehensive toxicity profile .

Research Findings Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against HCT-116 & T47D
ToxicityLow toxicity at therapeutic doses

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